molecular formula C25H30N2 B3104769 1,6-Hexanediamine, N-(triphenylmethyl)- CAS No. 149834-58-2

1,6-Hexanediamine, N-(triphenylmethyl)-

Cat. No.: B3104769
CAS No.: 149834-58-2
M. Wt: 358.5 g/mol
InChI Key: JUCAVZCEBDOYJO-UHFFFAOYSA-N
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Description

1,6-Hexanediamine, N-(triphenylmethyl)- is an organic compound that belongs to the class of diamines. It is characterized by a hexamethylene chain terminated with amine groups, with one of the amine groups being protected by a triphenylmethyl (trityl) group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Hexanediamine, N-(triphenylmethyl)- can be synthesized through the protection of 1,6-hexanediamine. The protection is typically achieved by reacting 1,6-hexanediamine with triphenylmethyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the protecting group.

Industrial Production Methods

While specific industrial production methods for 1,6-hexanediamine, N-(triphenylmethyl)- are not well-documented, the general approach involves large-scale synthesis of 1,6-hexanediamine followed by protection with triphenylmethyl chloride. The process requires careful control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1,6-Hexanediamine, N-(triphenylmethyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The trityl group can be removed under acidic conditions, regenerating the free amine.

    Oxidation and Reduction: The hexamethylene chain can undergo oxidation and reduction reactions, although these are less common.

    Condensation Reactions: The free amine group can participate in condensation reactions with carboxylic acids or their derivatives to form amides.

Common Reagents and Conditions

    Trityl Chloride: Used for the protection of the amine group.

    Acids: Such as hydrochloric acid, used for deprotection of the trityl group.

    Oxidizing and Reducing Agents: Such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products Formed

    Deprotected Amine: Upon removal of the trityl group.

    Amides: Formed through condensation reactions with carboxylic acids.

Scientific Research Applications

1,6-Hexanediamine, N-(triphenylmethyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. The protected amine allows for selective reactions at the other amine group.

    Biology: Utilized in the synthesis of biologically active compounds, where selective protection and deprotection of amine groups are crucial.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Employed in the production of polymers and resins, where the diamine structure is beneficial for cross-linking and polymerization processes.

Mechanism of Action

The mechanism of action of 1,6-hexanediamine, N-(triphenylmethyl)- primarily involves its ability to act as a nucleophile due to the presence of amine groups. The trityl-protected amine can be selectively deprotected under acidic conditions, allowing for controlled reactivity. The hexamethylene chain provides flexibility and spacing between the reactive sites, making it suitable for various synthetic applications.

Comparison with Similar Compounds

Similar Compounds

    1,6-Hexanediamine: The parent compound without the trityl protection.

    Trimethylhexamethylenediamine: A similar diamine with methyl groups on the hexamethylene chain.

    1,2-Diaminocyclohexane: A cyclic diamine with similar reactivity.

Uniqueness

1,6-Hexanediamine, N-(triphenylmethyl)- is unique due to the presence of the trityl protecting group, which allows for selective reactions and protection of one amine group while the other remains free. This selective protection is particularly useful in complex synthetic pathways where control over reactivity is essential.

Properties

IUPAC Name

N'-tritylhexane-1,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2/c26-20-12-1-2-13-21-27-25(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24/h3-11,14-19,27H,1-2,12-13,20-21,26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCAVZCEBDOYJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400634
Record name 1,6-Hexanediamine, N-(triphenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149834-58-2
Record name N1-(Triphenylmethyl)-1,6-hexanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149834-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Hexanediamine, N-(triphenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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